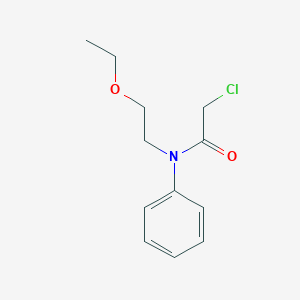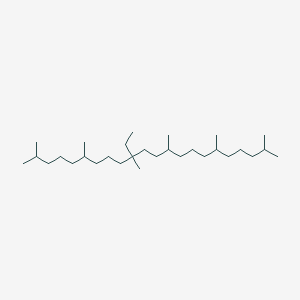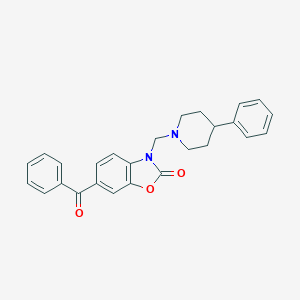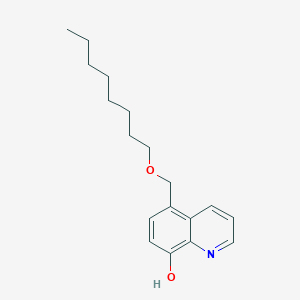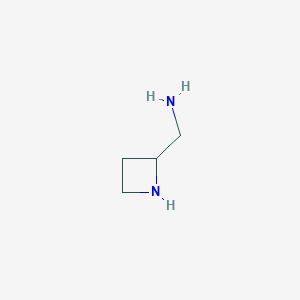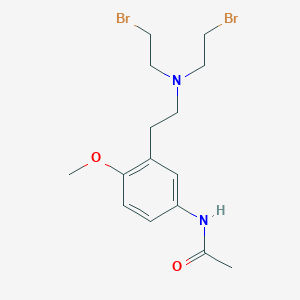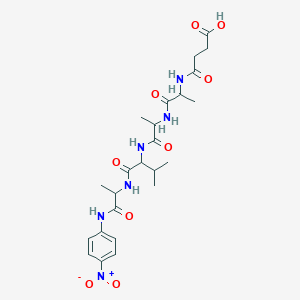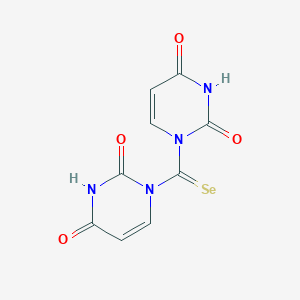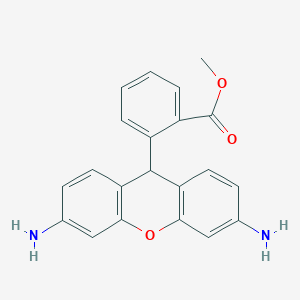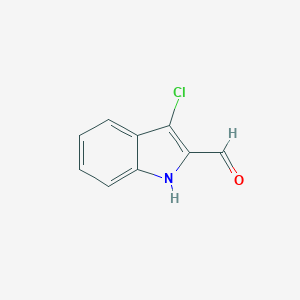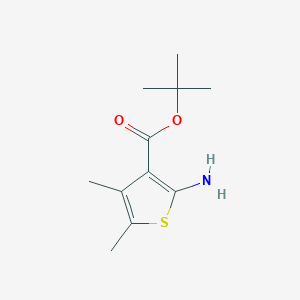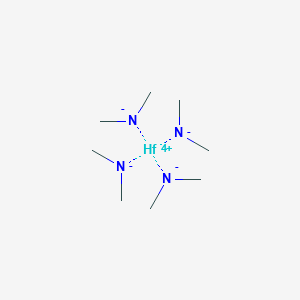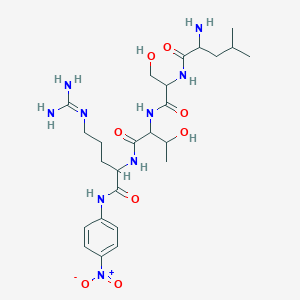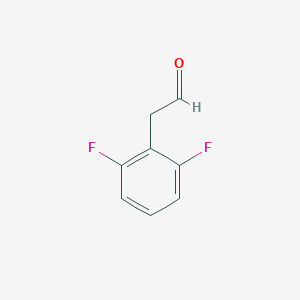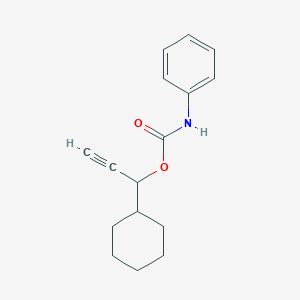
1-cyclohexylprop-2-ynyl N-phenylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-cyclohexylprop-2-ynyl N-phenylcarbamate, also known as CPP, is a potent and selective modulator of the N-methyl-D-aspartate (NMDA) receptor. It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Applications De Recherche Scientifique
1-cyclohexylprop-2-ynyl N-phenylcarbamate has been widely studied for its potential therapeutic applications in various neurological and psychiatric disorders such as Alzheimer's disease, depression, anxiety, and schizophrenia. It has been shown to enhance synaptic plasticity, improve cognitive function, and reduce the symptoms of these disorders.
Mécanisme D'action
1-cyclohexylprop-2-ynyl N-phenylcarbamate acts as a non-competitive antagonist of the NMDA receptor, which is involved in the regulation of synaptic plasticity, learning, and memory. By blocking the NMDA receptor, 1-cyclohexylprop-2-ynyl N-phenylcarbamate can modulate the excitatory neurotransmission and enhance the activity of other neurotransmitter systems such as dopamine and acetylcholine.
Effets Biochimiques Et Physiologiques
1-cyclohexylprop-2-ynyl N-phenylcarbamate has been shown to enhance long-term potentiation (LTP), a cellular mechanism that underlies learning and memory. It can also increase the release of acetylcholine and dopamine, two neurotransmitters that are involved in cognitive function. In addition, 1-cyclohexylprop-2-ynyl N-phenylcarbamate has been shown to have neuroprotective effects against oxidative stress and neuroinflammation.
Avantages Et Limitations Des Expériences En Laboratoire
1-cyclohexylprop-2-ynyl N-phenylcarbamate has several advantages for lab experiments such as its high potency and selectivity for the NMDA receptor, its ability to cross the blood-brain barrier, and its low toxicity. However, it also has some limitations such as its short half-life and the need for careful dosing to avoid potential side effects.
Orientations Futures
There are several future directions for the research on 1-cyclohexylprop-2-ynyl N-phenylcarbamate. One direction is to explore its potential therapeutic applications in other neurological and psychiatric disorders such as Parkinson's disease and addiction. Another direction is to develop more effective and long-lasting analogs of 1-cyclohexylprop-2-ynyl N-phenylcarbamate that can overcome its limitations. Finally, the development of new imaging techniques to study the NMDA receptor in vivo could provide valuable insights into the mechanism of action of 1-cyclohexylprop-2-ynyl N-phenylcarbamate and its potential clinical applications.
In conclusion, 1-cyclohexylprop-2-ynyl N-phenylcarbamate is a promising compound with potential therapeutic applications in various neurological and psychiatric disorders. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Future research directions include exploring its potential therapeutic applications in other disorders and developing more effective analogs.
Méthodes De Synthèse
1-cyclohexylprop-2-ynyl N-phenylcarbamate can be synthesized by reacting N-phenylcarbamate with 1-cyclohexylprop-2-yn-1-ol in the presence of a base such as potassium carbonate. The reaction yields 1-cyclohexylprop-2-ynyl N-phenylcarbamate as a white crystalline solid with a melting point of 106-108°C.
Propriétés
Numéro CAS |
100836-83-7 |
|---|---|
Nom du produit |
1-cyclohexylprop-2-ynyl N-phenylcarbamate |
Formule moléculaire |
C16H19NO2 |
Poids moléculaire |
257.33 g/mol |
Nom IUPAC |
1-cyclohexylprop-2-ynyl N-phenylcarbamate |
InChI |
InChI=1S/C16H19NO2/c1-2-15(13-9-5-3-6-10-13)19-16(18)17-14-11-7-4-8-12-14/h1,4,7-8,11-13,15H,3,5-6,9-10H2,(H,17,18) |
Clé InChI |
YWVRFLPOLDGBCK-UHFFFAOYSA-N |
SMILES |
C#CC(C1CCCCC1)OC(=O)NC2=CC=CC=C2 |
SMILES canonique |
C#CC(C1CCCCC1)OC(=O)NC2=CC=CC=C2 |
Synonymes |
Cyclohexanemethanol, alpha-ethynyl-, carbanilate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



